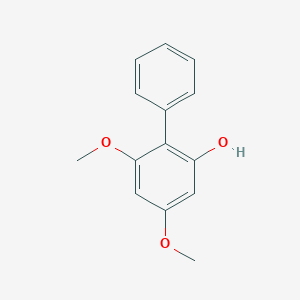
3,5-Dimethoxy-2-phenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-2-phenylphenol, also known as this compound, is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 3,5-Dimethoxy-2-phenylphenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness as a disinfectant and preservative in pharmaceutical formulations. A study demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in topical antiseptics and wound care products .
Case Study: Antifungal Efficacy
In a controlled laboratory setting, this compound was incorporated into a cream formulation and tested against common dermatophytes. The results indicated a 90% reduction in fungal colonies after 24 hours of exposure, suggesting its potential as an antifungal agent in dermatological applications .
Agricultural Applications
Fungicide Use
This compound is utilized as a post-harvest fungicide to prevent fungal growth on fruits and vegetables. Its efficacy has been documented in various studies focusing on citrus fruits and pears, where it significantly reduced spoilage caused by fungal pathogens.
Case Study: Field Trials on Citrus
Field trials conducted over two growing seasons demonstrated that applying this compound at the recommended rates resulted in a marked decrease in post-harvest decay rates compared to untreated controls. The trials confirmed its safety for use on edible crops with no significant residue levels detected at harvest .
Industrial Applications
Material Preservation
In industrial settings, this compound is employed as a preservative in paints, coatings, and adhesives due to its antifungal properties. It helps extend the shelf life of products by preventing microbial contamination.
| Application Area | Function | Concentration (%) |
|---|---|---|
| Paints | Preservative | 0.1 - 0.5 |
| Adhesives | Antimicrobial agent | 0.05 - 0.2 |
| Textile treatments | Fungicide | 0.1 - 0.3 |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dimethoxy-2-phenylphenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous methoxy-substituted phenols are synthesized via Ullmann coupling or Friedel-Crafts alkylation under inert atmospheres (e.g., nitrogen) with catalysts like cesium carbonate in DMF . Optimization includes temperature control (50–100°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography using hexane/ethyl acetate gradients . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed for unit cell parameters and space group symmetry. The SHELX suite (SHELXL for refinement) is widely used for solving structures, leveraging direct methods and Fourier synthesis to resolve hydrogen-bonding networks . Graph-set analysis (e.g., Etter’s rules) helps classify intermolecular interactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for O–H stretches (~3200 cm⁻¹ for phenolic OH) and C–O–C stretches (~1250 cm⁻¹ for methoxy groups) .
- NMR : In 1H-NMR, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm). 13C-NMR shows methoxy carbons at δ 55–60 ppm and aromatic carbons at δ 100–160 ppm .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 260.1 for C₁₄H₁₄O₃) .
Advanced Research Questions
Q. How do computational methods like DFT predict the thermochemical properties of this compound, and how do these compare to experimental data?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies, ionization potentials, and electron affinities. Basis sets like 6-31G(d,p) model electron correlation for methoxy and phenyl groups . Experimental validation involves calorimetry (e.g., combustion enthalpy) and gas-phase ion energetics (via mass spectrometry). Discrepancies >2.4 kcal/mol between DFT and experiment suggest recalibration of exchange-correlation terms .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence crystallographic stability?
- Methodological Answer : Hydrogen bonding (O–H···O) and π-π stacking between phenyl rings are critical. Graph-set analysis (e.g., R22(8) motifs) reveals dimeric hydrogen-bonded units, while van der Waals interactions between methoxy groups contribute to layer formation . Thermal stability studies (TGA/DSC) correlate packing efficiency with melting points (e.g., mp 146–149°C for similar trimethoxyphenols ).
Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH and solvent conditions?
- Methodological Answer : Systematic kinetic studies under controlled pH (e.g., buffered aqueous/organic mixtures) identify nucleophilic vs. electrophilic pathways. For example, methoxy groups deactivate the ring in acidic conditions but enhance electron density in basic media. HPLC or GC-MS tracks degradation products, while computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction barriers .
Q. What strategies are recommended for incorporating this compound into drug design, particularly for targeting enzyme inhibition?
- Methodological Answer : Docking studies (AutoDock Vina) model interactions with active sites (e.g., cyclooxygenase-2 due to structural similarity to salicylates ). Substituent modifications (e.g., replacing –OH with –OCH₃) are guided by Hammett σ values to balance lipophilicity (LogP) and binding affinity. In vitro assays (e.g., IC₅₀ determination) validate predictions .
属性
CAS 编号 |
110784-40-2 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3,5-dimethoxy-2-phenylphenol |
InChI |
InChI=1S/C14H14O3/c1-16-11-8-12(15)14(13(9-11)17-2)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
InChI 键 |
IUWGNBUYIRCEGC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O |
同义词 |
[1,1-Biphenyl]-2-ol,4,6-dimethoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















